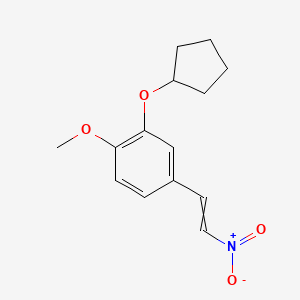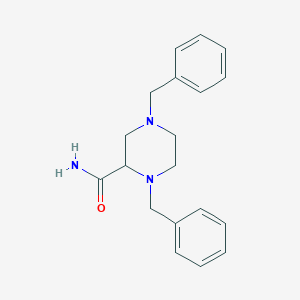
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a chloroethanol moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol can be synthesized through several methods. One common approach involves the chlorination of 1-(3,4-Methylenedioxyphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(3,4-Methylenedioxyphenyl)-2-chloroethane, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde.
Reduction: 1-(3,4-Methylenedioxyphenyl)-2-chloroethane.
Substitution: 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
Scientific Research Applications
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The methylenedioxy group can participate in electron-donating interactions, influencing the reactivity of the compound. Additionally, the chloroethanol moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-propanone: This compound shares the methylenedioxyphenyl structure but differs in the presence of a propanone group instead of a chloroethanol moiety.
1-(3,4-Methylenedioxyphenyl)-2-nitropropene: Similar in structure, this compound contains a nitropropene group, which significantly alters its chemical properties and reactivity.
3,4-Methylenedioxyamphetamine:
Uniqueness: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is unique due to the presence of both a methylenedioxy group and a chloroethanol moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-chloroethanol |
InChI |
InChI=1S/C9H9ClO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2 |
InChI Key |
YWPJZZBYTIRESV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)



![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)


